molecular formula C11H17NO B8563194 2-(3,4-Dimethylbenzyloxy)ethylamine

2-(3,4-Dimethylbenzyloxy)ethylamine

Cat. No.: B8563194
M. Wt: 179.26 g/mol
InChI Key: FBIQUXRRVJWTRD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzyloxy)ethylamine is an ethylamine derivative featuring a benzyloxy group substituted with methyl groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. Key structural attributes include:

  • Benzyloxy backbone: Provides lipophilicity due to the aromatic ring and methyl substituents.
  • Ethylamine moiety: Enhances reactivity in nucleophilic or coordination-based interactions.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methoxy]ethanamine

InChI

InChI=1S/C11H17NO/c1-9-3-4-11(7-10(9)2)8-13-6-5-12/h3-4,7H,5-6,8,12H2,1-2H3

InChI Key

FBIQUXRRVJWTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COCCN)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(3,4-Dimethylbenzyloxy)ethylamine with three key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 3,4-dimethyl (benzyloxy) C₁₁H₁₇NO 179.26 Aromatic methyl, ethylamine
3,4-Dimethoxyphenethylamine 3,4-methoxy (phenyl) C₁₀H₁₅NO₂ 181.23 Methoxy, phenethylamine
2-(3,4-Dihydroxyphenyl)ethylamine HCl 3,4-hydroxy (phenyl) C₈H₁₂ClNO₂ 189.64 Hydroxyl, ethylamine
Dopamine Hydrochloride 3,4-hydroxy (phenyl) C₈H₁₂ClNO₂ 189.64 Hydroxyl, catecholamine

Key Observations :

  • Lipophilicity : The dimethylbenzyloxy derivative is more lipophilic than methoxy- or hydroxy-substituted analogs due to the absence of polar oxygen atoms in methyl groups .
  • Reactivity : Methoxy and hydroxy groups enhance hydrogen bonding and electronic interactions, influencing applications in molecular imprinting (e.g., 3,4-Dimethoxyphenethylamine in polymer synthesis ).

Physicochemical Properties

  • Methoxy analogs: Moderate solubility in polar solvents (e.g., methanol) due to methoxy oxygen . Hydroxy analogs (e.g., dopamine): Higher aqueous solubility due to ionic hydrochloride salt forms .
  • Stability: Dimethylbenzyloxy derivative: Stable under ambient conditions but may degrade under strong acidic/basic environments due to the benzyloxy linkage. Methoxy analogs: Stable in neutral conditions but susceptible to demethylation under harsh conditions . Hydroxy analogs: Prone to oxidation (e.g., dopamine forms quinones) unless stabilized as salts .

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